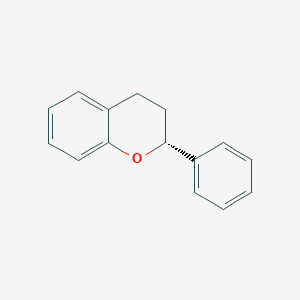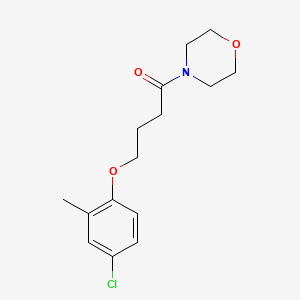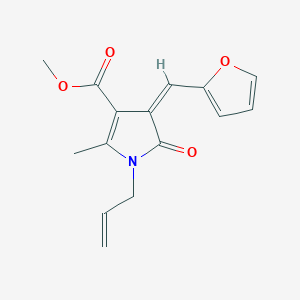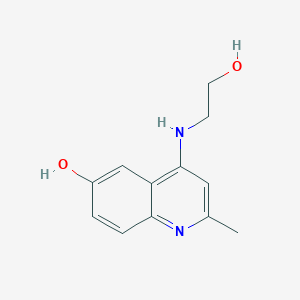
(2R)-flavan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-flavan is the (R)-enantiomer of flavan. It is an enantiomer of a (2S)-flavan.
Scientific Research Applications
Cardiovascular Health
(2R)-flavan, a subclass of flavonoids, has been linked to cardiovascular health. Research indicates that certain flavonoids, including (2R)-flavan, may positively impact heart health by modulating biological processes. Specifically, flavonoids are associated with heart health benefits, prompting discussions on dietary recommendations for bioactive components like flavonoids to promote heart health (Erdman et al., 2007).
Periodontal Health
Flavan-3-ols and their oligomeric forms, proanthocyanidins, which include (2R)-flavan, exhibit antibacterial properties significant in preventing and treating periodontal diseases. These compounds from fruits, tea, and medicinal herbs show potential in inhibiting pathogens causing periodontitis, showcasing their importance in dental health (Nawrot-Hadzik et al., 2020).
Diabetes and Metabolic Health
Studies indicate a link between the intake of flavan-3-ols, including (2R)-flavan, and a reduced risk of type 2 diabetes and cardiovascular diseases. Anthocyanidins from berries and flavan-3-ols from green tea and cocoa are specifically noted for their potential in lowering the risk of these conditions (van Dam et al., 2013). Additionally, flavan-3-ols are part of dietary guidelines focused on improving cardiometabolic outcomes, with recommendations for daily intake to enhance heart health and metabolic markers (Crowe-White et al., 2022).
Cancer Prevention
Flavan-3-ols have shown potential in cancer prevention. A meta-analysis of epidemiologic studies suggests a significant inverse association between flavan-3-ols intake and overall cancer risk, with specific protective effects observed in various cancer types such as rectal, oropharyngeal, laryngeal, breast, and stomach cancers (Lei et al., 2016).
properties
Product Name |
(2R)-flavan |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2R)-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2/t15-/m1/s1 |
InChI Key |
QOLIPNRNLBQTAU-OAHLLOKOSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1C3=CC=CC=C3 |
SMILES |
C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)
![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)

![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)


![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)


![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)
![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)

![N-[1-oxo-3-phenyl-1-(2-pyridinylmethylamino)propan-2-yl]-2-furancarboxamide](/img/structure/B1227237.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)